(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Physicochemical Properties Solubility Lipophilicity

Procure (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a foundational benzoxazolone scaffold for medicinal chemistry. Its 5-methyl substitution and N-linked acetic acid handle provide distinct physicochemical and electronic properties critical for SAR studies in anti-inflammatory and antimicrobial drug discovery, differentiating it from unsubstituted or chloro analogs.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 767304-83-6
Cat. No. B085161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
CAS767304-83-6
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)N2CC(=O)O
InChIInChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13)
InChIKeyJJMSSIVSZNVZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 767304-83-6: Sourcing and Procurement of (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid for Research


(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 767304-83-6) is a heterocyclic building block characterized by a benzoxazolone core with a 5-methyl substituent and an N-linked acetic acid moiety. This structure imparts distinct physicochemical and electronic properties relevant to synthetic chemistry and drug discovery programs . Its molecular formula is C10H9NO4 with a molecular weight of 207.18 g/mol . The compound is primarily utilized as a versatile scaffold for derivatization into libraries of more complex molecules, leveraging the reactive carboxylic acid handle and the rigid, hydrogen-bonding capable benzoxazolone ring system [1]. While direct biological activity data for this precise molecule is sparse, its core structure is a known pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, making it a valuable intermediate for medicinal chemistry campaigns [2].

Why Generic Analogs Cannot Substitute for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid in Targeted Synthesis


Substituting (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with a closely related analog, such as the unsubstituted (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) or a 6-chloro analog (CAS 19739-40-3), is likely to introduce significant and quantifiable differences that can derail a research program. Key differentiators include altered physicochemical properties like LogP and aqueous solubility, which impact formulation and pharmacokinetic behavior [1]. More critically, the presence and position of the methyl group on the benzoxazolone ring modulate the electron density of the scaffold, which can profoundly influence binding affinity to biological targets and the regioselectivity of subsequent chemical modifications [2]. For instance, structure-activity relationship (SAR) studies on related benzoxazolone acetic acid derivatives for anti-inflammatory and analgesic activity demonstrate that subtle structural changes, such as the position of a chloro substituent or the length of the alkanoic acid chain, lead to vastly different potency, toxicity, and even a switch from COX inhibition to iNOS pathway engagement [3][4]. Therefore, assuming functional interchangeability without rigorous comparative data is scientifically unsound.

Quantitative Differentiation of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid from Analogs


Physicochemical Differentiation: LogP and Solubility Comparison with Unsubstituted Analog

The presence of the 5-methyl group in (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 767304-83-6) results in a quantifiably different physicochemical profile compared to the unsubstituted core analog, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) [1]. This differentiation is critical for predicting absorption, distribution, and formulation properties.

Physicochemical Properties Solubility Lipophilicity ADME

Synthetic Utility: Patent-Established Value as a Building Block for Complex Libraries

The compound's value proposition is explicitly validated by its appearance in the patent literature as an intermediate in the synthesis of biologically active molecules. A patent from VICURON PHARMACEUTICALS INC. (US2006/211603 A1) explicitly claims or utilizes this compound (CAS 767304-83-6) in the preparation of ramoplanin derivatives, which are potent antibacterial agents [1]. This contrasts with many similar, commercially available building blocks that lack such documented downstream utility in advanced pharmaceutical development.

Medicinal Chemistry Synthetic Chemistry Patents Derivatization

Functional Group Impact: Derivatization Potential for Drug Design

The compound possesses a unique dual functionality—a carboxylic acid and a benzoxazolone ring—that allows for versatile derivatization, making it a more flexible building block than simpler analogs like 5-methyl-2-benzoxazolinone (CAS 22876-15-9) which lacks the acetic acid handle [1][2]. This dual functionality enables applications in drug design, such as protease inhibition or ligand development, as highlighted in chemical vendor descriptions [1].

Drug Design Synthetic Chemistry Scaffold Functional Group

Defined Research Applications for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid (CAS 767304-83-6)


Medicinal Chemistry: Lead Scaffold for Anti-Inflammatory and Analgesic Drug Discovery

Procure this compound as a foundational building block for synthesizing focused libraries targeting inflammation and pain pathways. The 5-methyl-2-benzoxazolinone core is a well-precedented pharmacophore for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potential for improved safety profiles [1]. Its acetic acid moiety provides a critical anchor point for further elaboration into amides, esters, and heterocyclic derivatives known to exhibit potent analgesic and anti-inflammatory activities in vivo, as demonstrated by extensive SAR studies on this class of molecules [1][2].

Antibacterial Agent Development: Intermediate for Complex Glycopeptide Analogs

Use (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a key intermediate in the semi-synthesis of novel antibacterial agents. Its documented use in the patent literature for preparing ramoplanin derivatives provides a validated starting point for medicinal chemistry campaigns aiming to combat multidrug-resistant Gram-positive pathogens [3]. The compound's specific structure allows for the installation of a benzoxazolone moiety onto a complex natural product core, a strategy employed to improve potency or alter the pharmacological profile of the parent molecule [3].

Synthetic Methodology: Development of Orthogonal Derivatization Protocols

Leverage the orthogonal reactivity of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid for developing and demonstrating new synthetic methodologies. The distinct chemical environments of the carboxylic acid and the benzoxazolone ring allow for sequential, chemoselective transformations without the need for complex protecting group strategies [4]. This makes it an ideal model substrate for reaction discovery and optimization in academic and industrial research settings focused on efficiency in generating chemical diversity [4].

Physicochemical Property Studies: Calibration and Modeling of Drug-Like Properties

Utilize (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid as a reference standard or test compound in studies correlating calculated and experimental physicochemical properties. Its experimentally verified LogP of 1.3 and predicted water solubility of >0.5 mg/mL place it well within drug-like chemical space [5]. This compound can serve as a reliable benchmark for calibrating high-throughput assays for solubility, permeability, and lipophilicity, or for validating in silico ADME prediction models used in early-stage drug discovery [5].

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